![molecular formula C12H13ClF3NO B256008 N-[4-chloro-3-(trifluoromethyl)phenyl]pentanamide](/img/structure/B256008.png)
N-[4-chloro-3-(trifluoromethyl)phenyl]pentanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-chloro-3-(trifluoromethyl)phenyl]pentanamide, also known as CTMP, is a novel psychoactive substance that has gained attention in recent years due to its potential as a research tool in neuroscience and pharmacology. CTMP is a member of the cathinone family of compounds, which are known for their stimulant properties. In
Mécanisme D'action
N-[4-chloro-3-(trifluoromethyl)phenyl]pentanamide works by inhibiting the dopamine transporter, which is responsible for removing dopamine from the synaptic cleft. By inhibiting this transporter, N-[4-chloro-3-(trifluoromethyl)phenyl]pentanamide increases the concentration of dopamine in the synaptic cleft, leading to increased activity in the reward pathway.
Biochemical and Physiological Effects:
N-[4-chloro-3-(trifluoromethyl)phenyl]pentanamide has been shown to increase locomotor activity and induce hyperthermia in rodents. It has also been shown to increase extracellular dopamine levels in the nucleus accumbens, a key region in the reward pathway. N-[4-chloro-3-(trifluoromethyl)phenyl]pentanamide has also been shown to increase the release of glutamate, an excitatory neurotransmitter, in the prefrontal cortex.
Avantages Et Limitations Des Expériences En Laboratoire
N-[4-chloro-3-(trifluoromethyl)phenyl]pentanamide has several advantages as a research tool, including its high potency and selectivity for the dopamine transporter. However, it also has several limitations, including its short duration of action and potential for abuse.
Orientations Futures
There are several potential future directions for research on N-[4-chloro-3-(trifluoromethyl)phenyl]pentanamide. One area of interest is the development of N-[4-chloro-3-(trifluoromethyl)phenyl]pentanamide analogs with improved pharmacological properties. Another area of interest is the use of N-[4-chloro-3-(trifluoromethyl)phenyl]pentanamide in the study of addiction and other psychiatric disorders. Overall, N-[4-chloro-3-(trifluoromethyl)phenyl]pentanamide has the potential to be a valuable tool in neuroscience and pharmacology research.
Méthodes De Synthèse
N-[4-chloro-3-(trifluoromethyl)phenyl]pentanamide can be synthesized by reacting 4-chloro-3-(trifluoromethyl)benzaldehyde with pentanenitrile in the presence of ammonium acetate and acetic acid. The resulting product is then reduced with sodium borohydride to yield N-[4-chloro-3-(trifluoromethyl)phenyl]pentanamide.
Applications De Recherche Scientifique
N-[4-chloro-3-(trifluoromethyl)phenyl]pentanamide has been used as a research tool in neuroscience and pharmacology due to its potential as a dopamine reuptake inhibitor. Dopamine is a neurotransmitter that plays a key role in reward, motivation, and motor function. By inhibiting the reuptake of dopamine, N-[4-chloro-3-(trifluoromethyl)phenyl]pentanamide can increase the concentration of dopamine in the brain, leading to increased activity in the reward pathway.
Propriétés
Nom du produit |
N-[4-chloro-3-(trifluoromethyl)phenyl]pentanamide |
|---|---|
Formule moléculaire |
C12H13ClF3NO |
Poids moléculaire |
279.68 g/mol |
Nom IUPAC |
N-[4-chloro-3-(trifluoromethyl)phenyl]pentanamide |
InChI |
InChI=1S/C12H13ClF3NO/c1-2-3-4-11(18)17-8-5-6-10(13)9(7-8)12(14,15)16/h5-7H,2-4H2,1H3,(H,17,18) |
Clé InChI |
VKHOTQWHJKOLEF-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)NC1=CC(=C(C=C1)Cl)C(F)(F)F |
SMILES canonique |
CCCCC(=O)NC1=CC(=C(C=C1)Cl)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(6E)-6-[[2-(1H-benzimidazol-2-yl)hydrazinyl]methylidene]-4-bromocyclohexa-2,4-dien-1-one](/img/structure/B255926.png)

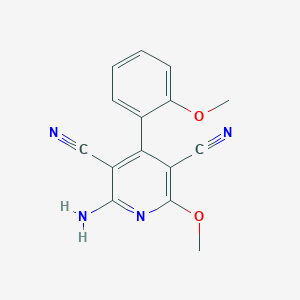
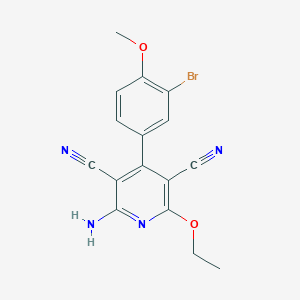
![1-ethyl-3-[1-(4-oxocyclohexa-2,5-dien-1-ylidene)ethylamino]thiourea](/img/structure/B255937.png)
![2-[(2,6-Dimethoxybenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B255939.png)
![6-Methoxy-2-methyl-3-[(4-methylpiperazino)methyl]-4-quinolinol](/img/structure/B255940.png)
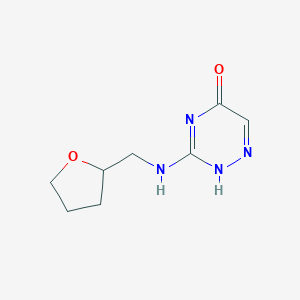
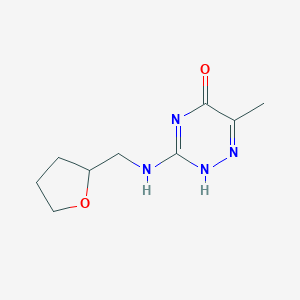
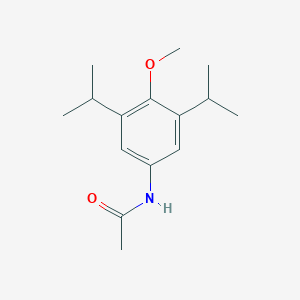
![5-[(3-methoxypropyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one](/img/structure/B255952.png)
![6-amino-7-(4-oxo-1H-quinazolin-2-yl)-5-(2-phenylethyl)pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile](/img/structure/B255954.png)
![hexyl 2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]butanoate](/img/structure/B255956.png)
